2-acetyl-4-methylphenyl 2-methylbenzoate
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Overview
Description
2-acetyl-4-methylphenyl 2-methylbenzoate is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-acetyl-4-methylphenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methyl-, 2-acetyl-4-methylphenyl ester typically involves esterification reactions. One common method is the reaction of 2-methylbenzoic acid with 2-acetyl-4-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-methylphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-acetyl-4-methylphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-methyl-, 2-acetyl-4-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological molecules. The aromatic ring can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of the 2-acetyl-4-methylphenyl ester group.
Benzoic acid, 4-methyl-, 2-ethylhexyl ester: Another ester derivative with different substituents on the aromatic ring.
Benzoic acid, 4-acetyl-, methyl ester: Contains an acetyl group on the aromatic ring but with a methyl ester group.
Uniqueness
2-acetyl-4-methylphenyl 2-methylbenzoate is unique due to its specific ester group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
(2-acetyl-4-methylphenyl) 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-8-9-16(15(10-11)13(3)18)20-17(19)14-7-5-4-6-12(14)2/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTJMSUCLRYZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402592 |
Source
|
Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88951-99-9 |
Source
|
Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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